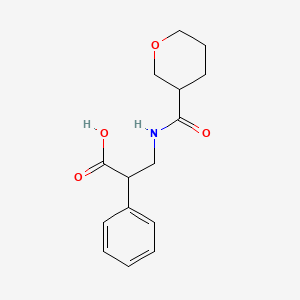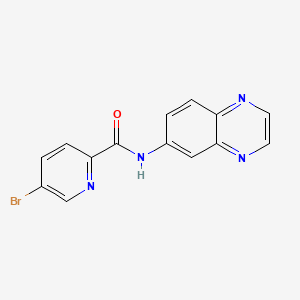![molecular formula C8H10F3N3O B7568529 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide, also known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFPB is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of study.
作用機序
The mechanism of action of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has been shown to bind to the active site of enzymes and prevent the binding of their substrates, thereby inhibiting their activity. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has also been shown to bind to specific protein domains and disrupt their interactions with other proteins, leading to the inhibition of protein-protein interactions.
Biochemical and Physiological Effects
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of study. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has been shown to inhibit the activity of various enzymes, including proteases and kinases. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has also been shown to disrupt protein-protein interactions, which can have a range of downstream effects on cellular processes.
実験室実験の利点と制限
One of the key advantages of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is its specificity for certain enzymes and proteins, making it a valuable tool for studying specific biological processes. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is also relatively easy to synthesize and can be produced in high yields, making it a cost-effective option for researchers. However, one limitation of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is its potential off-target effects, which can complicate data interpretation and require additional controls in experimental design.
将来の方向性
There are several potential future directions for the use of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide in scientific research. One area of interest is in the study of protein-protein interactions, where 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide could be used to investigate the binding of specific proteins to their targets. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide could also be used to study the regulation of enzyme activity and the development of new enzyme inhibitors. Additionally, 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide could be used in the development of new therapeutics for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is a valuable tool in scientific research, with potential applications in the study of protein-protein interactions, enzyme kinetics, and the development of new therapeutics. The synthesis of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is a reliable and cost-effective approach, and its specificity for certain enzymes and proteins makes it a valuable tool for studying specific biological processes. While there are limitations to the use of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide in experimental design, its potential applications in scientific research make it a compound of significant interest for future studies.
合成法
The synthesis of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)pyrazole with butanoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to produce the final product, 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide. This synthesis method has been optimized to produce high yields of pure 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide, making it a reliable and cost-effective approach for the production of this compound.
科学的研究の応用
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has been widely used in scientific research as a tool for studying various biological processes. One of the key applications of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is in the study of protein-protein interactions, where it has been used to investigate the binding of proteins to their targets. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has also been used in the study of enzyme kinetics, where it has been shown to inhibit the activity of certain enzymes.
特性
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O/c1-2-5(7(12)15)14-4-3-6(13-14)8(9,10)11/h3-5H,2H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRRRBSMAVXJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(1,3-thiazol-4-ylmethyl)amino]butanamide](/img/structure/B7568475.png)
![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)
![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)





![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)